![molecular formula C28H30N2O6S B11956688 Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate CAS No. 19519-00-7](/img/structure/B11956688.png)
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-TYROSINE METHYL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols .
Scientific Research Applications
CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-TYROSINE METHYL ESTER is primarily used in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: In studies involving protein synthesis and enzyme interactions.
Industry: Limited use due to its specialized nature.
Mechanism of Action
The mechanism of action for CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-TYROSINE METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-TYROSINE BENZYL ESTER
- CARBOBENZYLOXY-L-ISOLEUCYL-L-TYROSINE METHYL ESTER
- CARBOBENZYLOXY-L-NORLEUCYL-L-TYROSINE METHYL ESTER
- CARBOBENZYLOXY-L-SERYL-L-TYROSINE METHYL ESTER
- CARBOBENZYLOXY-L-ALANYL-L-TYROSINE METHYL ESTER
Uniqueness
CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-TYROSINE METHYL ESTER is unique due to its specific combination of functional groups and protecting groups, which make it particularly useful in specialized research applications .
Properties
CAS No. |
19519-00-7 |
|---|---|
Molecular Formula |
C28H30N2O6S |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C28H30N2O6S/c1-35-27(33)24(16-20-12-14-23(31)15-13-20)29-26(32)25(19-37-18-22-10-6-3-7-11-22)30-28(34)36-17-21-8-4-2-5-9-21/h2-15,24-25,31H,16-19H2,1H3,(H,29,32)(H,30,34) |
InChI Key |
CKRMEAQSAWWREQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




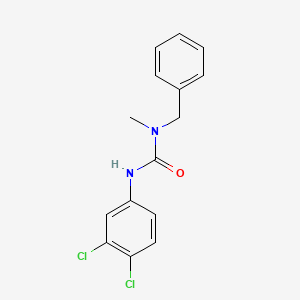

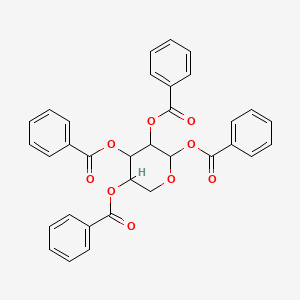
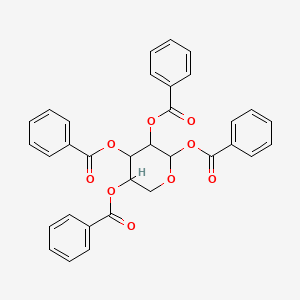

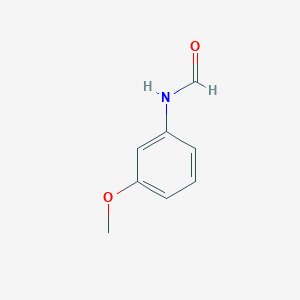
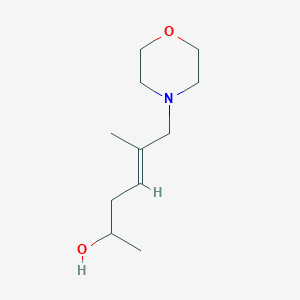
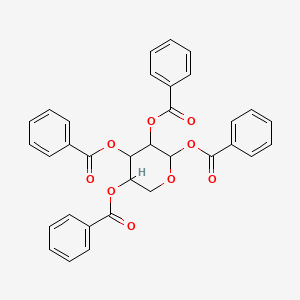
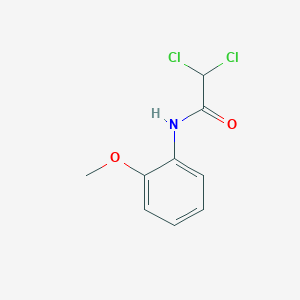
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)


